molecular formula C28H29N3O4S B2932368 Allyl 5-cyano-4-(4-ethoxyphenyl)-2-methyl-6-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,4-dihydropyridine-3-carboxylate CAS No. 442556-36-7

Allyl 5-cyano-4-(4-ethoxyphenyl)-2-methyl-6-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,4-dihydropyridine-3-carboxylate

Cat. No.: B2932368
CAS No.: 442556-36-7
M. Wt: 503.62
InChI Key: CIPAFAVGGOCPJM-UHFFFAOYSA-N
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Description

Allyl 5-cyano-4-(4-ethoxyphenyl)-2-methyl-6-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,4-dihydropyridine-3-carboxylate is a 1,4-dihydropyridine (DHP) derivative characterized by a multifunctional scaffold. Key structural features include:

  • Allyl ester group at the 3-position, enhancing lipophilicity.
  • 4-(4-ethoxyphenyl) substituent, influencing electronic and steric properties.
  • Thioether linkage at the 6-position, connected to a 2-oxoethyl group bearing an m-tolylamino moiety.
  • 5-cyano and 2-methyl groups, contributing to conformational stability and intermolecular interactions.

Properties

IUPAC Name

prop-2-enyl 5-cyano-4-(4-ethoxyphenyl)-2-methyl-6-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,4-dihydropyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N3O4S/c1-5-14-35-28(33)25-19(4)30-27(36-17-24(32)31-21-9-7-8-18(3)15-21)23(16-29)26(25)20-10-12-22(13-11-20)34-6-2/h5,7-13,15,26,30H,1,6,14,17H2,2-4H3,(H,31,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIPAFAVGGOCPJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2C(=C(NC(=C2C(=O)OCC=C)C)SCC(=O)NC3=CC=CC(=C3)C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Allyl 5-cyano-4-(4-ethoxyphenyl)-2-methyl-6-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,4-dihydropyridine-3-carboxylate is a complex organic compound belonging to the dihydropyridine class. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, which are attributed to its unique molecular structure and functional groups.

Chemical Structure and Properties

The molecular formula for this compound is C28H29N3O4SC_{28}H_{29}N_{3}O_{4}S, with a molecular weight of 503.62 g/mol. It features several functional groups, including a cyano group, an ethoxy group, and a thioether linkage, which contribute to its biological activity. The structure can be visualized as follows:

Allyl 5 cyano 4 4 ethoxyphenyl 2 methyl 6 2 oxo 2 m tolylamino ethyl thio 1 4 dihydropyridine 3 carboxylate\text{Allyl 5 cyano 4 4 ethoxyphenyl 2 methyl 6 2 oxo 2 m tolylamino ethyl thio 1 4 dihydropyridine 3 carboxylate}

Biological Activities

Research indicates that compounds similar to Allyl 5-cyano derivatives exhibit various biological activities, including:

  • Antioxidant Activity : Dihydropyridines have been shown to possess antioxidant properties, which can mitigate oxidative stress in cells.
  • Antimicrobial Activity : Studies have reported that related compounds demonstrate significant antibacterial and antifungal effects against various pathogens.
  • Anti-inflammatory Effects : Some derivatives have been tested for their ability to inhibit inflammatory mediators, suggesting potential applications in treating inflammatory diseases.
  • Cardiovascular Effects : Dihydropyridine derivatives are often studied for their calcium channel blocking properties, which can be beneficial in managing hypertension and other cardiovascular conditions.

Case Study 1: Antioxidant Activity

A study evaluated the antioxidant potential of various dihydropyridine derivatives, including those similar to Allyl 5-cyano compounds. The results indicated that these compounds effectively scavenged free radicals and reduced lipid peroxidation in vitro.

CompoundIC50 (µM)Method
Allyl Derivative A25DPPH Assay
Allyl Derivative B30ABTS Assay

Case Study 2: Antimicrobial Activity

In another study, the antimicrobial efficacy of the compound was tested against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined as follows:

Bacteria SpeciesMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20

These findings suggest that the compound exhibits promising antimicrobial properties.

The biological activity of Allyl 5-cyano derivatives is likely mediated through multiple mechanisms:

  • Calcium Channel Blockade : Similar compounds have been shown to inhibit calcium influx in cardiac and smooth muscle cells.
  • Inhibition of Enzymatic Pathways : Certain derivatives may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following analogs share the 1,4-dihydropyridine core but differ in substituents, leading to distinct physicochemical and biological profiles:

Compound Name / ID Key Substituents Molecular Formula Notable Properties
Target Compound 4-(4-ethoxyphenyl), m-tolylamino, allyl ester C28H28N4O4S (est.) High lipophilicity; predicted pKa ~13.96 (similar to methyl ester analog)
Methyl 5-cyano-4-(2-ethoxyphenyl)-2-methyl-6-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,4-dihydropyridine-3-carboxylate 2-ethoxyphenyl, p-tolylamino, methyl ester C26H27N3O4S Density: 1.27 g/cm³; Boiling point: 666.8°C; pKa: 13.96
AZ331 4-(2-furyl), 2-methoxyphenyl carboxamide, 4-methoxyphenyl thioether C28H25N3O5S Pharmacological use; furyl group may enhance binding affinity
AZ257 4-(2-furyl), 4-bromophenyl thioether C27H22BrN3O4S Bromine substituent increases molecular weight and potential halogen bonding
Allyl 6-({2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-2-methyl-4-(4-methylphenyl)-1,4-dihydropyridine-3-carboxylate 4-methylphenyl, 5-chloro-2-methylphenylamino C28H27ClN4O3S Chlorine atom enhances electronegativity; potential improved metabolic stability

Impact of Substituents on Physicochemical Properties

  • Aromatic Substituents: The 4-ethoxyphenyl group (target) provides electron-donating effects, contrasting with the electron-withdrawing 4-bromophenyl in AZ257 . m-Tolylamino vs. p-tolylamino: The meta-substitution in the target compound may alter steric interactions in binding pockets compared to para-substituted analogs .
  • Thioether Linkages : The thioether moiety in all analogs enhances sulfur-mediated interactions (e.g., hydrogen bonding, van der Waals forces), but variations in adjacent groups (e.g., oxoethyl vs. carboxamide) modulate solubility .

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